(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol
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Overview
Description
(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core substituted with a 4-bromophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-bromophenylacetylene.
Formation of the Cyclohexanol Core: Cyclohexanone undergoes a stereoselective reduction to form (1S,2R)-cyclohexanol.
Sonogashira Coupling: The 4-bromophenylacetylene is coupled with the cyclohexanol derivative using a palladium-catalyzed Sonogashira coupling reaction under an inert atmosphere, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexanone.
Reduction: Formation of (1S,2R)-2-((4-Bromophenyl)ethenyl)cyclohexan-1-ol or (1S,2R)-2-((4-Bromophenyl)ethyl)cyclohexan-1-ol.
Substitution: Formation of compounds like (1S,2R)-2-((4-Azidophenyl)ethynyl)cyclohexan-1-ol.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.
Material Science: As a building block for creating novel materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism by which (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could facilitate interactions with biological targets, while the bromophenyl group might enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-((4-Chlorophenyl)ethynyl)cyclohexan-1-ol
- (1S,2R)-2-((4-Fluorophenyl)ethynyl)cyclohexan-1-ol
- (1S,2R)-2-((4-Methylphenyl)ethynyl)cyclohexan-1-ol
Uniqueness
The presence of the bromine atom in (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to unique chemical behavior and biological activity.
Properties
Molecular Formula |
C14H15BrO |
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Molecular Weight |
279.17 g/mol |
IUPAC Name |
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H15BrO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1 |
InChI Key |
IWHNNWQIOUGENP-OCCSQVGLSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Br)O |
Canonical SMILES |
C1CCC(C(C1)C#CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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